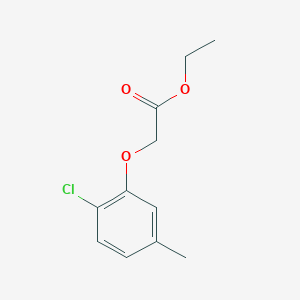
4-(3,5-dimethylphenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(3,5-dimethylphenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol, also known as DMFFT, is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. DMFFT is a triazole derivative that exhibits a range of biochemical and physiological effects that make it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 4-(3,5-dimethylphenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is thought to exert its biological effects through a variety of mechanisms, including the inhibition of inflammatory mediators, the modulation of antioxidant pathways, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
4-(3,5-dimethylphenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as interleukins and tumor necrosis factor-alpha. 4-(3,5-dimethylphenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has also been shown to modulate antioxidant pathways, which can help to protect cells from oxidative damage. In addition, 4-(3,5-dimethylphenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis in cancer cells, which can help to prevent the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
4-(3,5-dimethylphenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 4-(3,5-dimethylphenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has also been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, there are also limitations to the use of 4-(3,5-dimethylphenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol in lab experiments. For example, it may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(3,5-dimethylphenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol. One area of research is the development of new synthetic methods for 4-(3,5-dimethylphenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of 4-(3,5-dimethylphenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, further research is needed to fully understand the mechanism of action of 4-(3,5-dimethylphenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol and to identify potential targets for drug development.
Conclusion
In conclusion, 4-(3,5-dimethylphenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is a promising compound that exhibits a range of biochemical and physiological effects. It has been extensively studied for its potential applications in the field of medicine, and there are several future directions for research on this compound. While there are limitations to the use of 4-(3,5-dimethylphenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol in lab experiments, its potential applications make it a promising candidate for drug development.
Scientific Research Applications
4-(3,5-dimethylphenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 4-(3,5-dimethylphenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
4-(3,5-dimethylphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-6-10(2)8-11(7-9)17-13(15-16-14(17)19)12-4-3-5-18-12/h3-8H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPBQXINOLPSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NNC2=S)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268360.png)
![methyl 5-ethyl-2-({[(4-methylbenzyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268372.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4268374.png)
![4-[(3,4-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4268380.png)
![methyl 2-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268404.png)


![3-(4-butylphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268434.png)
![3-cycloheptyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268442.png)
![5-bromo-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-furamide](/img/structure/B4268445.png)
![3-(2-ethylphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268449.png)

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4268464.png)